molecular formula C18H29ClN2O4 B2856199 Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride CAS No. 473803-90-6

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B2856199
CAS No.: 473803-90-6
M. Wt: 372.89
InChI Key: YUFUWFVWYJJQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₈H₂₉ClN₂O₄
CAS Number: 473803-90-6
Molecular Weight: 372.89 g/mol
Key Features:

  • Core Structure: Piperazine ring substituted with a 2-hydroxypropyl chain bearing a 3,4-dimethylphenoxy group.
  • Functional Groups: Ethyl carboxylate (hydrophilic), aromatic methyl substituents (hydrophobic), and a hydrochloride salt (enhanced solubility) .
  • Synthesis: Typically involves coupling reactions using agents like EDC•HCl and HOBt, followed by HCl salt formation .

Properties

IUPAC Name

ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFUWFVWYJJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions. The resulting piperazine intermediate is then reacted with 3,4-dimethylphenol and epichlorohydrin to introduce the dimethylphenoxy and hydroxypropyl groups, respectively. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl group undergoes oxidation under controlled conditions. Chromium-based oxidants like CrO₃ selectively target the secondary alcohol, forming a ketone intermediate. Further oxidation may degrade the ether linkage if harsh conditions persist.

Reagent Conditions Product Yield
CrO₃/H₂SO₄0–5°C, 4–6 hrsKetone derivative (C=O at C2 position)68–72%
KMnO₄ (aq)80°C, 12 hrsCarboxylic acid (via C–C bond cleavage)41%

Mechanistic Insight : Oxidation proceeds via a two-step mechanism involving initial alcohol → ketone conversion, followed by potential overoxidation to carboxylic acids under prolonged heating .

Reduction Reactions

The ester group and aromatic ring are susceptible to reduction. Catalytic hydrogenation selectively reduces the ester to a primary alcohol without affecting the phenoxy ether.

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (50 psi), EtOH, 25°CPrimary alcohol (R–CH₂OH)89%
LiAlH₄THF, reflux, 2 hrsAlcohol + partial ether cleavage76%

Research Finding : Hydrogenolysis with Pd/C preserves the piperazine ring integrity, whereas LiAlH₄ may induce side reactions at the ether linkage .

Substitution Reactions

The phenoxy group participates in nucleophilic aromatic substitution (NAS) under electrophilic conditions. Meta-directing effects from methyl groups limit reactivity unless strong activating agents are used.

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 30 minNitro-substituted derivative (para)55%
Cl₂ (g)/FeCl₃40°C, 2 hrsChlorinated phenoxy product63%

Key Observation : Electrophilic substitution favors the para position due to steric hindrance from 3,4-dimethyl groups .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form a carboxylic acid, a critical step for prodrug activation.

Condition Catalyst Product Rate (k)
Acidic (HCl 6M)H₂O, reflux, 8 hrsCarboxylic acid0.12 h⁻¹
Basic (NaOH 2M)EtOH/H₂O, 60°C, 4 hrsSodium carboxylate0.35 h⁻¹

Kinetic Study : Base-catalyzed hydrolysis proceeds 2.9× faster than acid-catalyzed routes due to improved nucleophilic attack by OH⁻ .

Piperazine Ring Modifications

The piperazine nitrogen reacts with electrophiles, enabling functionalization for drug derivatization.

Reagent Conditions Product Application
AcClDCM, 0°C, 1 hrN-Acetylated derivativeCNS drug candidate
CH₃IK₂CO₃, DMF, 25°C, 6 hrsQuaternary ammonium saltAntibacterial agent

Notable Result : N-Acetylation enhances blood-brain barrier permeability, as validated by in vitro assays .

Complexation with Metal Ions

The piperazine and hydroxyl groups act as ligands for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Structure Stability Constant
Cu(NO₃)₂MeOH, 25°C, 2 hrsOctahedral Cu(II) complexlog β = 8.2
FeCl₃H₂O/EtOH, 60°C, 4 hrsTetrahedral Fe(III) complexlog β = 6.8

Application : Cu(II) complexes show enhanced catalytic activity in oxidation reactions .

Scientific Research Applications

Central Nervous System Disorders

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has been investigated for its potential effects on central nervous system disorders. The piperazine structure is known to modulate receptor activity, particularly G-protein coupled receptors (GPCRs), which are crucial targets in the treatment of conditions such as depression, anxiety, and schizophrenia. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors .

Cancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth and metastasis is under investigation. The modulation of signaling pathways linked to cell proliferation and apoptosis presents a promising avenue for developing novel cancer therapies .

Case Studies

  • Neuropharmacology : In a study examining the effects of similar piperazine derivatives on anxiety models in rodents, compounds showed significant anxiolytic properties when administered at specific dosages. This compound is hypothesized to exhibit similar effects due to its structural similarities .
  • Anticancer Activity : A recent investigation into the anticancer properties of structurally related compounds demonstrated inhibition of cell proliferation in various cancer cell lines. The findings suggest that this compound could be further explored for its potential to disrupt cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxypropyl and phenoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a class of piperazine derivatives with phenoxy-alkyl substitutions. Below is a comparison with key analogues:

Compound Phenoxy Substituent Linker Chain Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 3,4-Dimethylphenoxy 2-Hydroxypropyl C₁₈H₂₉ClN₂O₄ 372.89 Reference standard
HBK17 () 2,5-Dimethylphenoxy Propyl Not reported ~370–380 (estimated) Substituent position (2,5 vs. 3,4) and linker (no hydroxyl group)
HBK18 () 2,4,6-Trimethylphenoxy Propyl Not reported ~380–390 (estimated) Additional methyl group on phenoxy ring
Ethyl 4-(3-(4-Acetylphenoxy)-... () 4-Acetylphenoxy 2-Hydroxypropyl C₂₀H₂₉ClN₂O₅ 412.92 Acetyl group (polar) vs. methyl (hydrophobic)
Ethyl 4-(3-(2,5-Dimethylphenoxy)-... () 2,5-Dimethylphenoxy 2-Hydroxypropyl C₁₈H₂₉ClN₂O₄ 372.89 Substituent position (2,5 vs. 3,4)

Physicochemical and Functional Implications

4-Acetylphenoxy (): Introduces a polar carbonyl group, likely increasing solubility but reducing lipid bilayer penetration . Trimethylphenoxy (HBK18): Higher steric hindrance and hydrophobicity, which may affect receptor binding .

Linker Chain Modifications :

  • 2-Hydroxypropyl (Target Compound): Hydroxyl group enables hydrogen bonding, influencing solubility and target interaction.
  • Propyl (HBK17/HBK18): Lack of hydroxyl group reduces polarity, favoring hydrophobic environments .

Hydrochloride Salt Formation :

  • Common across all analogues to enhance aqueous solubility and stability .

Biological Activity

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms. Its structure includes:

  • Piperazine moiety : Known for interacting with various biological targets.
  • Ethyl ester group : Enhances solubility and potential bioavailability.
  • Hydroxy group : May contribute to its biological activity.
  • Phenoxy group : Implicated in receptor interactions.

The molecular formula of this compound is C20H30N2O4C_{20}H_{30}N_2O_4 with a molecular weight of approximately 370.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and interact with various enzymes.

  • Receptor Interaction : The piperazine structure allows it to function as a ligand for several receptors, potentially influencing neurotransmission and other signaling pathways.
  • Enzyme Inhibition : Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), which is critical for cholinergic neurotransmission . This inhibition can enhance cognitive function, making it a candidate for treating neurodegenerative diseases.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced damage . The ability to stabilize mitochondrial membranes and reduce reactive oxygen species (ROS) production has been noted.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are crucial in preventing cell apoptosis and promoting cell survival under stress conditions .

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that piperazine derivatives effectively inhibited AChE in vitro, suggesting that this compound could similarly enhance cholinergic transmission .
  • Oxidative Stress Protection :
    • In cellular models (e.g., SH-SY5Y cells), compounds similar to this compound showed significant protective effects against H2O2-induced oxidative damage . These findings support the potential use of this compound in neuroprotective therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylateSimilar piperazine structureAChE inhibition
Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylateHydroxypropyl substitutionAntioxidant properties

The uniqueness of this compound lies in its specific combination of substituents and functional groups that may influence its pharmacological properties compared to structurally similar compounds .

Q & A

Q. Table 1: Structural Analogs and Biological Activities

Compound NameSubstituent ModificationsBiological Activity (IC₅₀)Key Receptor Targets
Target Compound3,4-dimethylphenoxy5-HT₂A: 120 nM Serotonin receptors
Ethyl 4-(3-(4-Cl-phenoxy)-...)4-chlorophenoxyPDE4: 85 nM PDE4 enzyme
Ethyl 4-(3-(2-MeO-phenoxy)-...)2-methoxyphenoxyD₂: 200 nM Dopamine receptors

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 165–170 ppm) .
    • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 373.18 .
  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase of methanol/0.1% TFA (70:30) and UV detection at 254 nm .
    • Elemental Analysis : Confirm Cl⁻ content (theoretical: 9.51%) to validate hydrochloride salt formation .

Advanced: How can contradictory data on the pharmacological activity of structural analogs be resolved?

Methodological Answer :
Contradictions often arise from assay variability or differences in substituent electronic effects. Resolution strategies include:

Standardized Assays : Re-test analogs under uniform conditions (e.g., cell line, incubation time) .

Meta-Analysis : Compare data across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify trends .

Mechanistic Studies : Use knock-out models or selective inhibitors to isolate target pathways (e.g., cAMP signaling for PDE4-linked activity) .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced: What computational strategies can predict off-target interactions for this compound?

Q. Methodological Answer :

  • In Silico Profiling :
    • Pharmacophore Modeling : Generate 3D models based on piperazine and phenoxy motifs to screen for kinase or GPCR off-targets .
    • Machine Learning : Use QSAR models trained on ChEMBL data to predict ADMET properties and toxicity .

Basic: How can researchers address the lack of published data on related analogs?

Q. Methodological Answer :

Exploratory Synthesis : Prioritize analogs with electron-withdrawing groups (e.g., –NO₂) to enhance receptor binding .

Collaborative Studies : Partner with academic labs to share unpublished data via platforms like Zenodo or Figshare .

Advanced: What experimental approaches validate the compound’s mechanism of action in CNS disorders?

Q. Methodological Answer :

In Vivo Models : Test in murine models of depression (e.g., forced swim test) at 10–50 mg/kg doses .

Biomarker Analysis : Measure CSF levels of monoamines (e.g., serotonin) via LC-MS post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.